molecular formula C8H14O2S B13199356 2-(Thian-4-yl)propanoic acid

2-(Thian-4-yl)propanoic acid

Cat. No.: B13199356
M. Wt: 174.26 g/mol
InChI Key: ZFHPYBUZJJQABY-UHFFFAOYSA-N
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Description

2-(Thian-4-yl)propanoic acid: is an organic compound that features a thian-4-yl group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thian-4-yl)propanoic acid typically involves the reaction of thian-4-yl derivatives with propanoic acid precursors. One common method includes the use of thian-4-yl bromide, which reacts with a propanoic acid derivative under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Thian-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thian-4-yl group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Thian-4-yl derivatives with different substituents.

Scientific Research Applications

Chemistry: 2-(Thian-4-yl)propanoic acid is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds

Biology: In biological research, this compound can be used to study the effects of sulfur-containing groups on biological activity. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its sulfur-containing structure can enhance the binding affinity and selectivity of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of 2-(Thian-4-yl)propanoic acid and its derivatives involves interactions with specific molecular targets. The sulfur atom in the thian-4-yl group can form strong interactions with metal ions or enzyme active sites, influencing the compound’s biological activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

  • 3-(2-Pyridin-4-yl)ethylthio)propanoic acid
  • 1,2,4-Triazol-4-yl-propanoic acid
  • 3-(3-Pyridyl)propanoic acid

Comparison: 2-(Thian-4-yl)propanoic acid is unique due to the presence of the thian-4-yl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and potential for forming stable complexes with metal ions. This makes it particularly valuable in applications requiring strong sulfur-metal interactions.

Properties

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

2-(thian-4-yl)propanoic acid

InChI

InChI=1S/C8H14O2S/c1-6(8(9)10)7-2-4-11-5-3-7/h6-7H,2-5H2,1H3,(H,9,10)

InChI Key

ZFHPYBUZJJQABY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCSCC1)C(=O)O

Origin of Product

United States

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